molecular formula C17H25BrN2O2 B2384402 (R)-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate CAS No. 1286208-74-9

(R)-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate

Cat. No.: B2384402
CAS No.: 1286208-74-9
M. Wt: 369.303
InChI Key: UDNCJGVTDHTJNA-OAHLLOKOSA-N
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Description

®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester and a 3-bromobenzylamino group

Preparation Methods

The synthesis of ®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

    Attachment of the 3-Bromobenzylamino Group: The 3-bromobenzylamino group can be attached through nucleophilic substitution reactions, where a bromobenzylamine derivative reacts with the piperidine ring.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate undergoes several types of chemical reactions:

Scientific Research Applications

®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of ®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate in terms of its chemical and biological properties.

Properties

IUPAC Name

tert-butyl (3R)-3-[(3-bromophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNCJGVTDHTJNA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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